molecular formula C50H98N2O4 B13349770 Bis(2-hexyldecyl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate

Bis(2-hexyldecyl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate

Cat. No.: B13349770
M. Wt: 791.3 g/mol
InChI Key: YAAGBTAXFNACIZ-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves a multi-step process. The initial step often includes the preparation of the pyrrolidine derivative, followed by the introduction of the hexanoate groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological systems in specific ways, making it useful for studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets within biological systems. The pyrrolidine ring and alkyl chains allow it to interact with specific proteins and enzymes, potentially affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: This compound has a similar structure but includes a hydroxybutyl group instead of the pyrrolidin-1-yl group.

    Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: This compound includes pyridine rings and diselenide groups, offering different chemical properties.

Uniqueness

The uniqueness of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate lies in its combination of a pyrrolidine ring with long alkyl chains, providing a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C50H98N2O4

Molecular Weight

791.3 g/mol

IUPAC Name

2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-pyrrolidin-1-ylethyl)amino]hexanoate

InChI

InChI=1S/C50H98N2O4/c1-5-9-13-17-19-25-35-47(33-23-15-11-7-3)45-55-49(53)37-27-21-29-39-51(43-44-52-41-31-32-42-52)40-30-22-28-38-50(54)56-46-48(34-24-16-12-8-4)36-26-20-18-14-10-6-2/h47-48H,5-46H2,1-4H3

InChI Key

YAAGBTAXFNACIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN1CCCC1

Origin of Product

United States

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